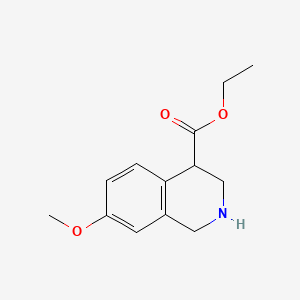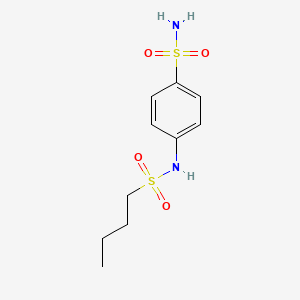
4-(Butylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylsulfonamido)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an additional butyl group attached to the nitrogen atom of the sulfonamide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfonamido)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
4-(Butylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a plasticizer in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Butylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzenesulfonamide
- N-Ethyltoluene-4-sulfonamide
- p-Toluenesulfonamide
Uniqueness
4-(Butylsulfonamido)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, making it more effective in certain applications compared to its analogs. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H16N2O4S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(butylsulfonylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3,(H2,11,15,16) |
InChI Key |
JRKOABRUAFVQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



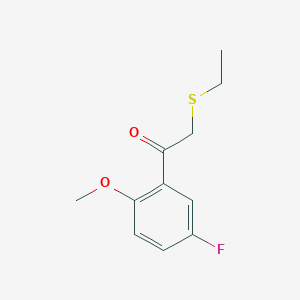
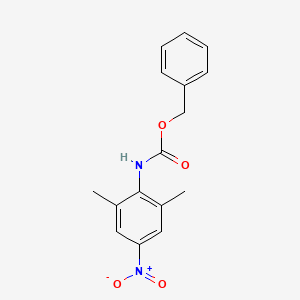
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
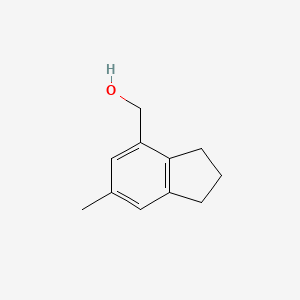
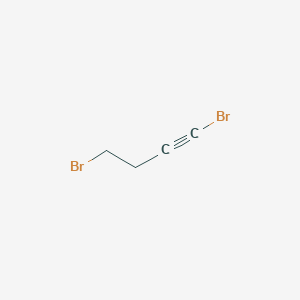
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
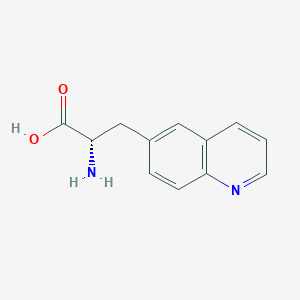

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
